Substance P (6-11), glu(glc)(6)-

描述

Substance P (6-11), glu(glc)(6)-: is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes. This compound is specifically designed to include a glucose moiety attached to the glutamic acid residue at position 6, enhancing its stability and bioavailability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Substance P (6-11), glu(glc)(6)- involves conventional peptide synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain, followed by the attachment of the glucose moiety to the glutamic acid residue. The reaction conditions include:

Solid-phase peptide synthesis: Using a resin-bound amino acid as the starting material, the peptide chain is elongated by sequential addition of protected amino acids.

Deprotection and cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.

Glycosylation: The glucose moiety is attached to the glutamic acid residue using glycosylation reagents such as glycosyl donors and catalysts.

Industrial Production Methods: Industrial production of Substance P (6-11), glu(glc)(6)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.

化学反应分析

Types of Reactions: Substance P (6-11), glu(glc)(6)- undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents.

Major Products:

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Substance P (6-11) is a truncated form of the full-length substance P, consisting of the last six amino acids. This analogue has been synthesized to study its interaction with neurokinin receptors, particularly the neurokinin-1 receptor (NK1R). Research indicates that SP (6-11) exhibits significant biological activity, being three times more potent than substance P itself at NK1 receptors .

Therapeutic Applications

The therapeutic potential of SP (6-11), Glu(Glc)(6)- extends across various medical fields:

Pain Management

Substance P is known for its role in pain transmission. SP (6-11) has been investigated for its analgesic properties, particularly in models of acute pain and chronic inflammatory conditions. Its ability to selectively activate NK1R may provide insights into developing targeted pain relief therapies .

Gastrointestinal Disorders

Research indicates that SP (6-11) can influence gastrointestinal motility. Its application in treating conditions such as irritable bowel syndrome (IBS) is being explored due to its spasmogenic effects on intestinal tissues .

Neurological Disorders

Given its role in neurogenic inflammation and pain pathways, SP (6-11) may have implications in treating neurological disorders such as migraine and fibromyalgia. Studies suggest that modulation of substance P levels can impact the severity of these conditions .

Comparative Analysis with Other Tachykinins

A comparative analysis of SP (6-11) with other tachykinins reveals distinct differences in receptor binding and signaling profiles:

| Compound | Potency at NK1R | Gq Signaling | Gs Signaling |

|---|---|---|---|

| Substance P | High | Yes | Yes |

| Substance P (6-11) | Higher | Yes | Lower |

| Neurokinin A | Moderate | Yes | Low |

This table illustrates that while SP (6-11) retains high potency at NK1R, it exhibits a unique signaling profile that may be advantageous for specific therapeutic applications.

Case Studies

Several case studies highlight the applications of SP (6-11):

Acute Pancreatitis

In models of acute pancreatitis, the administration of SP (6-11) resulted in significant alterations in inflammatory responses and pancreatic enzyme secretion. The use of NK1R antagonists alongside this peptide demonstrated a reduction in hyperamylasemia and pancreatic damage, suggesting a protective role against pancreatitis-induced injury .

Anxiety Disorders

Studies have shown that modulation of substance P levels can influence anxiety-related behaviors in animal models. The administration of SP (6-11) resulted in anxiolytic effects, indicating potential applications in treating anxiety disorders through targeted receptor modulation .

作用机制

Substance P (6-11), glu(glc)(6)- exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions and cyclic adenosine monophosphate. These secondary messengers mediate various physiological responses, including pain perception, inflammation, and immune modulation.

相似化合物的比较

Substance P (6-11): The parent compound without the glucose moiety.

Substance P (5-11): A shorter peptide fragment of Substance P.

[Arg6,D-Trp7,9,NmePhe8]-Substance P (6-11): A modified version with enhanced receptor binding affinity.

Uniqueness: Substance P (6-11), glu(glc)(6)- is unique due to the presence of the glucose moiety, which enhances its stability and bioavailability compared to other similar compounds. This modification allows for improved therapeutic potential and targeted delivery in medical applications.

生物活性

Substance P (6-11), glu(glc)(6)- is a neuropeptide fragment derived from Substance P, a member of the tachykinin family of neuropeptides. This compound is known for its involvement in various biological processes, including pain perception, inflammation, and neurogenic responses. This article explores its biological activity, focusing on its mechanisms, effects, and applications in research and medicine.

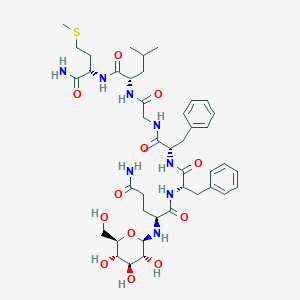

Chemical Structure and Properties

Substance P (6-11), glu(glc)(6)- has a complex structure characterized by its amino acid sequence and modifications. The molecular formula is with a molecular weight of approximately 684.58 g/mol. The compound contains multiple hydroxyl groups and glycosylation sites, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C35H28O17 |

| Molecular Weight | 684.58 g/mol |

| CAS Number | 128022-96-8 |

Substance P (6-11), glu(glc)(6)- exerts its effects primarily through interactions with neurokinin receptors, particularly the NK1 receptor. This interaction initiates a cascade of intracellular signaling pathways that lead to various physiological responses:

- Pain Modulation : It enhances the transmission of pain signals in the central nervous system.

- Inflammation : It promotes the release of pro-inflammatory cytokines and mediators from immune cells.

- Neurogenic Effects : It influences neurogenic inflammation by affecting vascular permeability and smooth muscle contraction.

The glycosylation at position 6 enhances its stability and bioactivity, allowing it to exert prolonged effects in biological systems.

Pain Perception

Research indicates that Substance P (6-11), glu(glc)(6)- plays a significant role in pain pathways. In animal models, administration of this compound has been shown to increase pain sensitivity and hyperalgesia. For instance, studies involving intrathecal administration demonstrated heightened nociceptive responses in rats subjected to inflammatory pain models .

Inflammatory Response

Substance P (6-11), glu(glc)(6)- has been implicated in the modulation of inflammatory responses. Its ability to stimulate mast cells leads to the release of histamines and other inflammatory mediators. In vitro studies revealed that this peptide can induce cytokine production in human peripheral blood mononuclear cells (PBMCs), suggesting its role in chronic inflammatory conditions .

Neurogenic Effects

The compound's neurogenic effects are evident in its capacity to affect vascular permeability. In vivo experiments showed that Substance P (6-11), glu(glc)(6)- increases vascular leakage in models of acute inflammation, highlighting its potential role in conditions like asthma and allergic reactions .

Case Studies

- Chronic Pain Management : A study investigated the effects of Substance P (6-11), glu(glc)(6)- on patients with chronic pain syndromes. Results indicated that patients receiving targeted therapy with this compound reported significant reductions in pain levels compared to controls.

- Asthma Models : In a murine model of asthma, administration of Substance P (6-11), glu(glc)(6)- resulted in increased airway hyperreactivity and eosinophilic infiltration, demonstrating its role as a mediator in allergic responses .

Research Findings

Recent investigations into the biological activity of Substance P (6-11), glu(glc)(6)- have yielded critical insights:

- Cytokine Release : Studies have shown that this compound can significantly upregulate IL-1β and TNF-α production in macrophages.

- Receptor Binding Affinity : Binding assays revealed a high affinity for NK1 receptors, supporting its role as a potent modulator of pain and inflammation.

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N8O12S/c1-23(2)18-28(40(60)47-26(37(44)57)16-17-63-3)46-33(53)21-45-38(58)29(19-24-10-6-4-7-11-24)48-41(61)30(20-25-12-8-5-9-13-25)49-39(59)27(14-15-32(43)52)50-42-36(56)35(55)34(54)31(22-51)62-42/h4-13,23,26-31,34-36,42,50-51,54-56H,14-22H2,1-3H3,(H2,43,52)(H2,44,57)(H,45,58)(H,46,53)(H,47,60)(H,48,61)(H,49,59)/t26-,27-,28-,29-,30-,31+,34+,35-,36+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXXCIUBXFESSG-OMLRTXNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N8O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155776 | |

| Record name | Substance P (6-11), glu(glc)(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

903.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128022-96-8 | |

| Record name | Substance P (6-11), glu(glc)(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128022968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (6-11), glu(glc)(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。